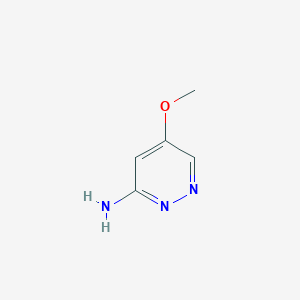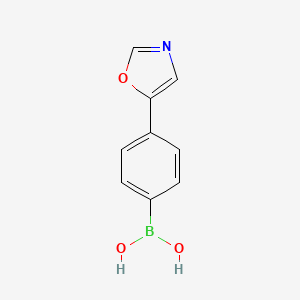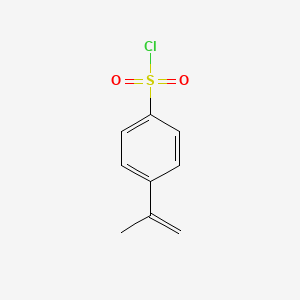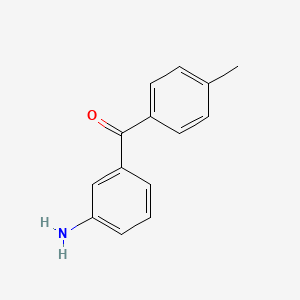
3-Methyl-1-(m-tolyl)but-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Buten-1-one, 3-methyl-1-(3-methylphenyl)-: is an organic compound characterized by its unique structure, which includes a butenone backbone with methyl and phenyl substituents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Buten-1-one, 3-methyl-1-(3-methylphenyl)- can be achieved through several methods. One common approach involves the aldol condensation of acetophenone with isobutyraldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions: 2-Buten-1-one, 3-methyl-1-(3-methylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butenone moiety is replaced by various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry: In organic synthesis, 2-Buten-1-one, 3-methyl-1-(3-methylphenyl)- serves as a versatile intermediate for the preparation of more complex molecules. Its reactivity allows for the construction of various functionalized compounds.
Biology and Medicine: While specific biological applications may be limited, derivatives of this compound could potentially be explored for their biological activity, including antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound may be used in the production of polymers, resins, and other materials due to its ability to undergo polymerization and other chemical transformations.
作用機序
The mechanism of action for 2-Buten-1-one, 3-methyl-1-(3-methylphenyl)- in chemical reactions involves the interaction of its electrophilic carbonyl group with various nucleophiles. This interaction leads to the formation of new bonds and the transformation of the compound into different products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
- 3-Buten-2-one, 3-methyl-
- 2-Methyl-3-buten-1-ol
- 3-Methyl-3-buten-2-one
Comparison: Compared to similar compounds, 2-Buten-1-one, 3-methyl-1-(3-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. For instance, the presence of the phenyl group can influence the compound’s stability and reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C12H14O |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
3-methyl-1-(3-methylphenyl)but-2-en-1-one |
InChI |
InChI=1S/C12H14O/c1-9(2)7-12(13)11-6-4-5-10(3)8-11/h4-8H,1-3H3 |
InChIキー |
UZIXDXDDZYAJBF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)C=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


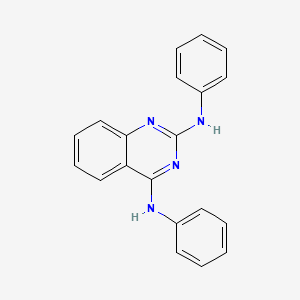
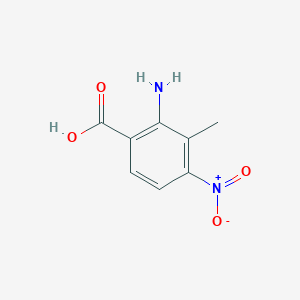

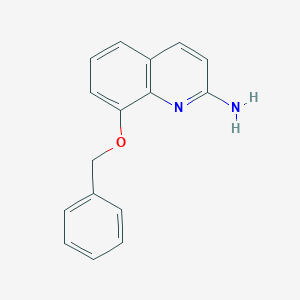
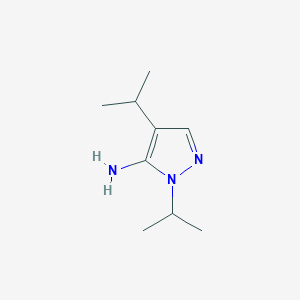
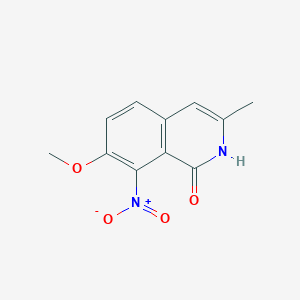

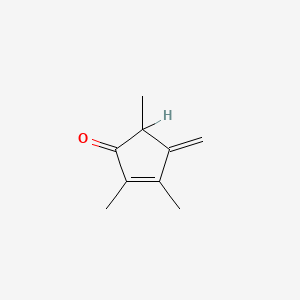
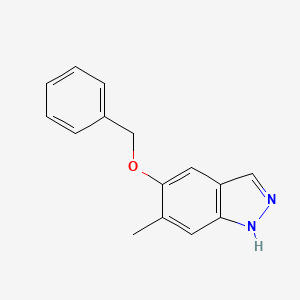
![6-Amino-5-chloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one](/img/structure/B13982548.png)
